molecular formula C13H12FN3O4 B2660204 3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034524-21-3

3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2660204
CAS No.: 2034524-21-3
M. Wt: 293.254
InChI Key: XEYNDZZUDXYALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic compound that combines the structural features of azetidinone and oxazolidinone. Azetidinones are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties . Oxazolidinones, on the other hand, are a class of synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria . The combination of these two moieties in a single compound offers potential for diverse pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the azetidinone and oxazolidinone precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as atom economy and cleaner reaction profiles .

Chemical Reactions Analysis

Types of Reactions

3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a candidate for new antibiotic drugs, particularly against resistant bacterial strains.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is unique due to its combination of azetidinone and oxazolidinone moieties, offering a dual mechanism of action that targets both protein synthesis and cell wall synthesis in bacteria. This dual action could potentially reduce the likelihood of resistance development compared to compounds with a single target.

Properties

IUPAC Name

3-[[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O4/c14-10-1-9(2-15-3-10)12(19)16-4-8(5-16)6-17-11(18)7-21-13(17)20/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYNDZZUDXYALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)F)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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